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gamma-L-Glutamylputrescine

Polyamine catabolism Enzyme kinetics Substrate specificity

gamma-L-Glutamylputrescine (γ-Glu-Put) is a non-proteinogenic L-alpha-amino acid conjugate formed by the ATP-dependent ligation of L-glutamate to the diamine putrescine. It serves as the obligate first intermediate in the Puu (putrescine utilization) pathway, a specialized bacterial catabolic route that channels excess putrescine toward succinate semialdehyde and ultimately the TCA cycle.

Molecular Formula C9H19N3O3
Molecular Weight 217.27 g/mol
Cat. No. B1259937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-L-Glutamylputrescine
Molecular FormulaC9H19N3O3
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC(CCNC(=O)CCC(C(=O)O)N)CN
InChIInChI=1S/C9H19N3O3/c10-5-1-2-6-12-8(13)4-3-7(11)9(14)15/h7H,1-6,10-11H2,(H,12,13)(H,14,15)/t7-/m0/s1
InChIKeyWKGTVHGVLRCTCF-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





gamma-L-Glutamylputrescine: A Critical Intermediate in the Puu Pathway for Polyamine Catabolism


gamma-L-Glutamylputrescine (γ-Glu-Put) is a non-proteinogenic L-alpha-amino acid conjugate formed by the ATP-dependent ligation of L-glutamate to the diamine putrescine [1]. It serves as the obligate first intermediate in the Puu (putrescine utilization) pathway, a specialized bacterial catabolic route that channels excess putrescine toward succinate semialdehyde and ultimately the TCA cycle [2]. Unlike free putrescine, which can enter multiple anabolic and catabolic fates (including spermidine/spermine biosynthesis or oxidation by copper-containing amine oxidases), γ-Glu-Put is committed exclusively to the γ-glutamylation-dependent degradation pathway [3]. This metabolic commitment makes γ-Glu-Put a uniquely specific biomarker for Puu pathway flux and a key probe molecule for dissecting polyamine catabolism in both prokaryotic and eukaryotic systems.

Why Putrescine or Other Gamma-Glutamylamines Cannot Replace gamma-L-Glutamylputrescine in Key Research Applications


Attempts to substitute gamma-L-glutamylputrescine with free putrescine, gamma-glutamylspermidine, or gamma-glutamyl-epsilon-lysine in experimental workflows are empirically unsupported. The PuuA synthetase (EC 6.3.1.11) that produces γ-Glu-Put displays a Km of 44.6 mM for putrescine but exhibits substantially lower activity toward spermidine and spermine [1], meaning that gamma-glutamylspermidine formation proceeds through distinct, non-PuuA-dependent routes. In human cerebrospinal fluid, the four major γ-glutamylamines—γ-glutamyl-ε-lysine (∼150 nM), γ-glutamylspermidine (∼670 nM), γ-glutamylputrescine (∼40 nM), and bis-γ-glutamylputrescine (∼240 nM)—exist at markedly different baseline concentrations and respond non-uniformly in disease states [2]. Consequently, each γ-glutamylamine reports on a distinct aspect of transglutaminase (TGase) activity or polyamine flux; no single analog can serve as a universal proxy. For investigators requiring a direct readout of putrescine-specific γ-glutamylation or Puu pathway integrity, only γ-Glu-Put provides the necessary molecular specificity.

gamma-L-Glutamylputrescine: Quantitative Differentiation Evidence Against Closest Analogs


PuuA Synthetase Displays Primary Substrate Specificity for Putrescine Over Other Polyamines

The E. coli PuuA synthetase (γ-glutamylputrescine synthetase, EC 6.3.1.11) that produces γ-Glu-Put exhibits a Michaelis constant (Km) of 44.6 mM for putrescine, alongside Km values of 2.07 mM for glutamate and 2.35 mM for ATP [1]. While PuuA can use spermidine and spermine as alternative substrates in vitro, the activity is described as 'much lower' [2], indicating that γ-Glu-Put formation is kinetically favored. This contrasts with the transglutaminase system where putrescine, spermidine, and spermine all serve as effective amine donor substrates with Km values of 49, 21.4, and 31.7 µM, respectively [3], highlighting that γ-Glu-Put biosynthesis is putrescine-selective compared to the broader polyamine specificity of transglutaminases.

Polyamine catabolism Enzyme kinetics Substrate specificity

Gene Deletion of puuA Abolishes Growth on Putrescine as Sole Carbon/Nitrogen Source

Deletion of the puuA gene encoding γ-glutamylputrescine synthetase in E. coli K-12 results in a complete inability to grow on minimal medium with putrescine as the sole carbon or nitrogen source [1]. This phenotype is not observed in mutants of the alternative (non-γ-glutamylation) putrescine utilization pathway, demonstrating that the Puu pathway—and by extension γ-Glu-Put formation—is the dominant catabolic route [2]. Similarly, in Streptomyces coelicolor, deletion of the homologous glnA3 gene prevents growth on putrescine, cadaverine, spermidine, and spermine as sole nitrogen sources and leads to intracellular polyamine accumulation with toxic effects including abnormal mycelium morphology and decreased lifespan [3].

Microbial genetics Nitrogen metabolism Puu pathway

Differential Abundance of gamma-Glutamylamines in Human Cerebrospinal Fluid Defines Distinct Biomarker Profiles

Simultaneous quantification of four γ-glutamylamines in normal human CSF revealed concentrations of ∼150 nM (γ-glutamyl-ε-lysine), ∼670 nM (γ-glutamylspermidine), ∼40 nM (γ-glutamylputrescine), and ∼240 nM (bis-γ-glutamylputrescine) [1]. In Huntington disease (HD) CSF, γ-glutamylspermidine increased by ∼60% versus controls [2]. The γ-glutamylspermidine/γ-glutamylputrescine ratio reflects the spermidine-to-putrescine mole ratio in brain tissue [1], meaning that γ-Glu-Put provides a putrescine-specific readout that is not confounded by spermidine or spermine levels. This is critical because total putrescine concentrations alone cannot distinguish between biosynthetic and catabolic fluxes, whereas γ-Glu-Put specifically reports on putrescine committed to degradation via the γ-glutamylation route.

Neurodegeneration Cerebrospinal fluid biomarkers Transglutaminase activity

gamma-Glutamylputrescine Serves as a Specific Transglutaminase-Modified Product in Post-Translational Protein Modification

Transglutaminases (TGases) catalyze the covalent attachment of polyamines to protein glutaminyl residues, generating mono-(γ-glutamyl)-polyamine derivatives or bis-(γ-glutamyl)-polyamine cross-links between proteins [1]. In Aplysia neurons, microinjection of [³H]putrescine followed by proteolytic digestion yielded labeled γ-glutamylputrescine and γ-glutamylspermidine as the expected TGase products . The detection of N-(γ-glutamyl)-putrescine and N¹,N⁸-bis(γ-glutamyl)putrescine in chloroplasts provided 'unequivocal proof' of TGase activity in that organelle [2]. The ratio of mono- to bis-γ-glutamylputrescine species reflects the balance between protein mono-modification and inter-protein cross-linking, a parameter that cannot be assessed using free polyamines or non-glutamylated derivatives.

Transglutaminase Post-translational modification Polyamination

Commercial Availability of Purified gamma-L-Glutamylputrescine as a Defined Chemical Standard

Purified gamma-L-glutamylputrescine (CAS 58316-51-1) is commercially available at >98% purity [1], enabling its use as a certified reference standard for HPLC/ESI-MS quantification [2]. In contrast, the biosynthetic precursor putrescine and the structurally related γ-glutamylspermidine require separate sourcing and have different chromatographic retention times and mass spectral fragmentation patterns. The defined molecular formula (C₉H₁₉N₃O₃) and monoisotopic mass (217.1426 Da) of γ-Glu-Put facilitate unambiguous selected reaction monitoring (SRM) transitions that are distinct from those of other γ-glutamylamines [3].

Analytical chemistry Reference standards Metabolomics

High-Value Application Scenarios for gamma-L-Glutamylputrescine Based on Quantitative Differentiation Evidence


Enzymatic Assays for PuuA/Glutamate-Putrescine Ligase Activity Screening and Inhibitor Discovery

gamma-L-Glutamylputrescine is the direct reaction product of PuuA (EC 6.3.1.11) and serves as the definitive analytical standard for HPLC/ESI-MS-based activity assays. Given the Km of 44.6 mM for putrescine and Vmax of 6.71 µmol/min/mg [1], compound libraries can be screened for PuuA inhibition by monitoring γ-Glu-Put formation. The puuA deletion phenotype—inability to grow on putrescine as sole carbon/nitrogen source [2]—validates PuuA as an antibacterial target; γ-Glu-Put quantification provides a direct readout of target engagement that putrescine consumption assays cannot offer due to the existence of alternative putrescine-utilizing pathways.

Cerebrospinal Fluid Biomarker Studies for Transglutaminase Activity in Neurodegenerative Disease

The simultaneous quantification of γ-glutamylputrescine alongside γ-glutamyl-ε-lysine, γ-glutamylspermidine, and bis-γ-glutamylputrescine in CSF provides a multi-parameter readout of TGase activity in the CNS [1]. At a normal CSF concentration of ∼40 nM [2], γ-Glu-Put is the putrescine-specific component of this panel; its ratio to γ-glutamylspermidine reflects the putrescine-to-spermidine balance in brain tissue. Changes in γ-Glu-Put levels report specifically on alterations in putrescine-directed polyamination, a parameter that cannot be deconvoluted from total polyamine measurements.

Microbial Strain Engineering for Polyamine Catabolism Pathway Validation

In Streptomyces coelicolor and related actinomycetes, γ-glutamylputrescine detection by HPLC/ESI-MS confirms functional expression of GlnA3-type γ-glutamylpolyamine synthetases [1]. The ΔglnA3 mutant's inability to degrade putrescine, cadaverine, spermidine, and spermine, coupled with toxic intracellular polyamine accumulation [2], demonstrates that γ-Glu-Put is the gateway metabolite for polyamine detoxification. Metabolic engineering efforts aimed at enhancing polyamine degradation or utilizing polyamines as renewable nitrogen feedstocks require γ-Glu-Put as a pathway flux marker.

Post-Translational Modification Analysis: Protein Polyamination and Cross-Linking Studies

Proteolytic digestion of TGase-modified proteins releases γ-glutamylputrescine as a characteristic cleavage product, enabling its use as a molecular signature of putrescine incorporation into proteins [1]. The detection of mono-(γ-glutamyl)-putrescine versus bis-(γ-glutamyl)-putrescine by HPLC distinguishes between protein mono-modification and inter-protein cross-linking events [2]. This analytical specificity is essential for studies of TGase-mediated protein aggregation in neurodegenerative diseases and for quality control of TGase-catalyzed bioconjugation reactions in industrial enzyme applications.

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